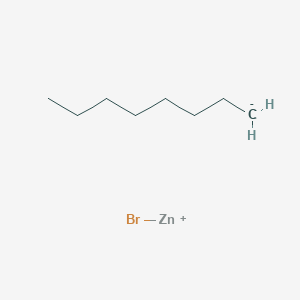

N-Octylzinc bromide

Übersicht

Beschreibung

N-Octylzinc bromide is a chemical compound with the CAS Number: 131379-13-0 . It is also known as octylzinc (II) bromide . It is typically stored at temperatures between 2 and 8 degrees Celsius .

Molecular Structure Analysis

The molecular formula of this compound is C8H17.BrH.Zn . Its molecular weight is 258.52 . The InChI key is YLHMUQYQPDRKAH-UHFFFAOYSA-M .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, organozinc reagents are known to be involved in various catalytic reactions . They are particularly useful in Negishi coupling, a powerful tool for the formation of C-C bonds .Physical and Chemical Properties Analysis

This compound is a highly flammable liquid and vapor . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness .Wissenschaftliche Forschungsanwendungen

Organometallic Compound Synthesis

N-Octylzinc bromide has been explored in the synthesis of novel compounds through oxidative insertion reactions. For instance, perfluoro-n-octylzinc bromide, a derivative, was synthesized using the metal atom (vapor) technique and showed remarkable stability due to its long perfluoroalkyl chain, indicating potential in organometallic chemistry (Klabunde & Campostrini, 1989).

Organic Chemistry and Catalysis

Research has demonstrated the utility of this compound in organic chemistry, particularly in catalysis. It's been used in reactions like arylzincation of alkynes, facilitating the preparation of various functionalized styrene derivatives and contributing to the efficient synthesis of synthetic estrogens (Murakami, Yorimitsu, & Oshima, 2009).

Synthesis of Functionalized Compounds

This compound is instrumental in the chemical synthesis of functionalized compounds. For example, a new method for preparing arylzinc intermediates involves the activation of aryl bromides by low-valent cobalt species, with this compound being a key reactant. This method is noted for its versatility and simplicity, presenting an alternative to traditional procedures (Fillon, Gosmini, & Périchon, 2003).

Electrosynthesis

Electrosynthesis involving this compound has been reported, where it is prepared under mild conditions using electroreduction. This process is used for coupling with aryl halides, showcasing the compound's versatility in various synthetic applications (Gosmini, Nédélec, & Périchon, 1997).

Alkylation in Microwave-Activated Synthesis

In a solvent-free procedure under microwaves, this compound has been used for the alkylation of benzoic acids. This method achieved high yields in very short times, demonstrating the compound's efficiency in microwave-activated synthesis processes (Loupy, Pigeon, & Ramdani, 1996).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for N-Octylzinc bromide are not available, there is ongoing research into the use of organozinc compounds in energy storage, such as in zinc–bromine rechargeable batteries . These batteries are considered promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Eigenschaften

IUPAC Name |

bromozinc(1+);octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWBFIVWRIFIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

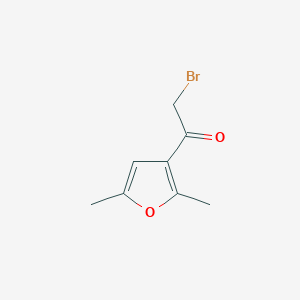

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

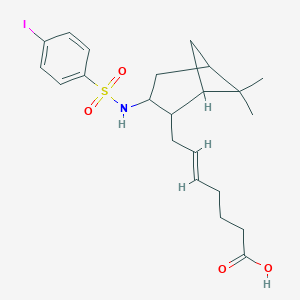

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)